molecular formula C11H9NO2 B024722 5-Methylquinoline-2-carboxylic acid CAS No. 103856-59-3

5-Methylquinoline-2-carboxylic acid

Cat. No. B024722
M. Wt: 187.19 g/mol
InChI Key: OLNYCZXIKIMHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylquinoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 5-Methylquinoline-2-carboxylic acid is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in cancer cell growth and proliferation. It has been suggested that this compound can induce apoptosis, inhibit angiogenesis, and suppress the expression of oncogenes.

Biochemical And Physiological Effects

5-Methylquinoline-2-carboxylic acid has been shown to exert various biochemical and physiological effects. It can modulate the expression of cytokines and chemokines, which are involved in the immune response. Additionally, it can inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a role in inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Methylquinoline-2-carboxylic acid in laboratory experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research involving 5-Methylquinoline-2-carboxylic acid. One potential area of study is the development of novel anticancer agents based on this compound. Additionally, further investigations into the mechanism of action of this compound could provide insight into its potential applications in other fields, such as materials science and organic synthesis. Finally, studies aimed at improving the solubility and bioavailability of this compound could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-Methylquinoline-2-carboxylic acid involves the reaction of 2-methylquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

5-Methylquinoline-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

103856-59-3

Product Name

5-Methylquinoline-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

OLNYCZXIKIMHBJ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=NC2=CC=C1)C(=O)O

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)C(=O)O

synonyms

Quinaldic acid, 5-methyl- (6CI)

Origin of Product

United States

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